(4-Methylquinazolin-2-yl)methanamine
Overview
Description
(4-Methylquinazolin-2-yl)methanamine, also known as M249, is a novel chemical compound of the quinazoline family. It is a synthetic precursor that can be used in the development of new drugs with anti-cancer, anti-inflammatory, and anti-bacterial properties. The IUPAC name for this compound is (4-methyl-2-quinazolinyl)methanamine .
Molecular Structure Analysis
The molecular structure of (4-Methylquinazolin-2-yl)methanamine can be represented by the InChI code 1S/C10H11N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6,11H2,1H3
. This compound has a molecular weight of 173.22 .
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1024000-61-0 .
Scientific Research Applications
Antifungal Applications
(4-Methylquinazolin-2-yl)methanamine has been identified as a potential scaffold in medicinal chemistry due to its bioactive properties . As an antifungal agent, it can be utilized to develop new treatments for fungal infections, which are a significant concern in both clinical settings and agriculture. The compound’s ability to interfere with fungal cell wall synthesis or disrupt essential enzymes could be the basis for its antifungal activity.
Antiviral Research
In the realm of antiviral research, (4-Methylquinazolin-2-yl)methanamine may serve as a precursor for synthesizing compounds that inhibit viral replication . Its structural framework could be modified to target specific viral proteins, offering a pathway to novel antiviral drugs.
Antidiabetic Properties
Quinazoline derivatives, including (4-Methylquinazolin-2-yl)methanamine, have shown promise in the treatment of diabetes . They may act on various biological targets involved in glucose metabolism, potentially leading to new classes of antidiabetic medications.
Anticancer Therapeutics
The compound’s potential in cancer therapy lies in its ability to modulate cell signaling pathways that are often dysregulated in cancer cells . By targeting these pathways, (4-Methylquinazolin-2-yl)methanamine derivatives could inhibit tumor growth and proliferation.
Anti-Inflammatory Uses
As an anti-inflammatory agent, (4-Methylquinazolin-2-yl)methanamine could contribute to the development of drugs that reduce inflammation in chronic diseases . Its mechanism may involve the suppression of pro-inflammatory cytokines or the modulation of immune cell activity.
Antibacterial and Antioxidant Activities
This compound also shows potential in antibacterial and antioxidant applications . It could lead to the creation of new antibiotics to combat resistant bacterial strains or be used in formulations to protect cells from oxidative stress.
Mechanism of Action
Target of Action
Quinazoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, depending on their specific structural features .
Mode of Action
It’s worth noting that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function .
Biochemical Pathways
Nevertheless, quinazoline derivatives have been reported to influence several biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Result of Action
Quinazoline derivatives are known to exert various biological effects, such as anti-cancer, anti-microbial, and anti-inflammatory activities .
Safety and Hazards
The safety information for (4-Methylquinazolin-2-yl)methanamine indicates that it is dangerous . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(4-methylquinazolin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEAFCVREVZMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1024000-61-0 | |
Record name | (4-methylquinazolin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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